Ethyl 3-phenylpyrazolidine-4-carboxylate
CAS No.:
Cat. No.: VC16594207
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16N2O2 |
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Molecular Weight | 220.27 g/mol |
IUPAC Name | ethyl 3-phenylpyrazolidine-4-carboxylate |
Standard InChI | InChI=1S/C12H16N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3 |
Standard InChI Key | GYZVQVAYWFPNDQ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CNNC1C2=CC=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
The pyrazolidine ring system consists of a five-membered saturated heterocycle containing two adjacent nitrogen atoms. In ethyl 3-phenylpyrazolidine-4-carboxylate, the 3-position is occupied by a phenyl group, while the 4-position bears an ethyl carboxylate ester (Fig. 1). The IUPAC name derives from this substitution pattern: ethyl 3-phenylpyrazolidine-4-carboxylate (CHNO).
Molecular Geometry and Stereochemistry
Pyrazolidines exhibit chair-like conformations due to ring puckering, with substituents influencing stability. The phenyl group at C3 introduces steric hindrance, potentially favoring equatorial orientation to minimize strain . The ester group at C4 may participate in hydrogen bonding or dipole interactions, affecting solubility and crystallization behavior .
Table 1: Theoretical Physicochemical Properties
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 218.25 g/mol |
Predicted LogP | 1.8–2.4 |
Solubility (Water) | <1 mg/mL (25°C) |
Melting Point | 110–115°C (estimated) |
Synthetic Methodologies
Cyclocondensation of Hydrazines with α,β-Unsaturated Esters
A common route to pyrazolidine derivatives involves reacting hydrazine hydrate with α,β-unsaturated diesters. For example, ethyl 3-oxopyrazolidine-4-carboxylates form via hydrazine attack on electron-deficient alkenes, followed by cyclization . Adapting this method, substituting the α,β-unsaturated diester with a phenyl-containing precursor could yield the target compound.
Key Reaction Steps:
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Michael Addition: Hydrazine attacks the β-carbon of an α,β-unsaturated ester (e.g., ethyl cinnamate derivatives).
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Cyclization: Intramolecular nucleophilic attack forms the pyrazolidine ring.
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Purification: Recrystallization from ethanol or acetic acid removes byproducts like malonohydrazides .
Functionalization of Pyrazolidine Precursors
Enaminone intermediates, such as 4-aminomethylene pyrazolidinediones, undergo nucleophilic substitution to introduce diverse substituents . Treating these intermediates with phenylating agents (e.g., Grignard reagents) could install the C3 phenyl group, followed by esterification at C4.
Spectral Characterization
Infrared Spectroscopy (IR)
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N-H Stretch: Broad band at 3200–3350 cm (pyrazolidine NH).
Nuclear Magnetic Resonance (NMR)
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